molecular formula C23H18N4O3 B2631559 N-(4-acetamidophenyl)-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide CAS No. 1251675-77-0

N-(4-acetamidophenyl)-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide

Cat. No. B2631559
CAS RN: 1251675-77-0
M. Wt: 398.422
InChI Key: CZPZDBUADAWVRS-UHFFFAOYSA-N
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Description

4-Acetamidophenol, also known as Acetaminophen or Paracetamol, is a widely used antipyretic and analgesic drug . It is a selective cyclooxygenase-2 (COX-2) inhibitor .


Synthesis Analysis

The synthesis of 4-Acetamidophenol involves various steps and reagents . The process can be challenging due to the poor solubility of 4-aminophenol in certain solvents . Changing the solvent to ethyl acetate can reduce the toxicity of the solvent .


Molecular Structure Analysis

The molecular formula of 4-Acetamidophenol is C8H9NO2 .


Chemical Reactions Analysis

The reactivities of different carbonyl groups affect their function in many biomolecules . A practical class, the two-step synthesis of paracetamol, has been devised to illustrate the electrophilic reactivities of carbonyls .


Physical And Chemical Properties Analysis

The molecular weight of 4-Acetamidophenol is 151.16 g/mol . It has a density of 1.3±0.1 g/cm3 and a boiling point of 387.8±25.0 °C at 760 mmHg .

Scientific Research Applications

Analgesic and Anti-Inflammatory Properties

4-Acetamidophenol is a cyclooxygenase inhibitor and a widely used analgesic. Its primary application lies in pain management. By inhibiting the production of prostaglandins, it reduces pain and inflammation. It is a key component in medications like acetaminophen (paracetamol) , commonly found in over-the-counter pain relievers such as Tylenol .

Anti-Infectant and Antipyretic Effects

Due to its antipyretic properties, 4-acetamidophenol helps reduce fever. Additionally, it exhibits mild anti-infectant activity. Researchers have explored its potential in treating infectious diseases, although it is not as potent as dedicated antibiotics .

Mechanism of Action

Acetaminophen is a selective cyclooxygenase-2 (COX-2) inhibitor . It is widely used for its antipyretic effects, helping to reduce fever .

properties

IUPAC Name

N-(4-acetamidophenyl)-4-oxo-1-phenylcinnoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O3/c1-15(28)24-16-11-13-17(14-12-16)25-23(30)21-22(29)19-9-5-6-10-20(19)27(26-21)18-7-3-2-4-8-18/h2-14H,1H3,(H,24,28)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPZDBUADAWVRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=NN(C3=CC=CC=C3C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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